RXR antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

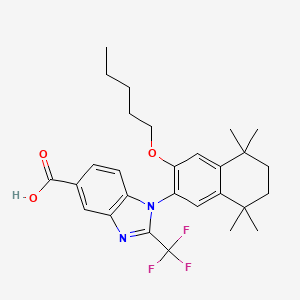

Molecular Formula |

C28H33F3N2O3 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

1-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C28H33F3N2O3/c1-6-7-8-13-36-23-16-19-18(26(2,3)11-12-27(19,4)5)15-22(23)33-21-10-9-17(24(34)35)14-20(21)32-25(33)28(29,30)31/h9-10,14-16H,6-8,11-13H2,1-5H3,(H,34,35) |

InChI Key |

PFGPMEOWAJKLPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Pivotal Role of Retinoid X Receptors (RXRs)

An In-depth Technical Guide on the Core Mechanism of Action of RXR Antagonists

Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily, a class of ligand-activated transcription factors that play a critical role in regulating a vast array of physiological processes, including cell differentiation, metabolism, proliferation, and apoptosis.[1][2] There are three RXR isotypes: RXRα, RXRβ, and RXRγ.[3] A unique feature of RXRs is their ability to function as "master regulators" by forming dimers. They can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[1][3] These receptor dimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby controlling their transcription.

The transcriptional activity of RXR dimers is modulated by the binding of small lipophilic molecules (ligands) to a specialized ligand-binding pocket (LBP) within the receptor's ligand-binding domain (LBD). Agonist binding induces a specific conformational change that promotes the recruitment of co-activator proteins, leading to gene transcription. Conversely, RXR antagonists are compounds that bind to the receptor but fail to elicit this productive conformational change, thereby inhibiting receptor activity and gene expression. This guide provides a detailed examination of the molecular mechanisms underpinning the action of RXR antagonists.

Core Mechanism of Action: A Multi-Step Inhibition

The mechanism of RXR antagonism is a process of competitive inhibition and allosteric modulation that ultimately results in the repression of gene transcription. It can be broken down into several key steps:

-

Binding to the Ligand-Binding Pocket (LBP): Like agonists, RXR antagonists are small molecules that access and bind to the hydrophobic LBP within the RXR LBD. They compete with endogenous or synthetic agonists for this binding site. However, some antagonists have been identified that bind to alternative surface sites, such as the co-regulator binding groove, representing a novel mechanism of action.

-

Induction of an Inactive Conformation: The binding of an antagonist induces or stabilizes a conformation of the LBD that is transcriptionally inactive. A critical element in this process is the C-terminal helix of the LBD, known as Activation Function-2 (AF-2) or Helix 12. Upon agonist binding, Helix 12 folds into a specific "active" conformation, creating a binding surface for co-activator proteins. Antagonists, by contrast, prevent Helix 12 from adopting this active conformation. The helix may be displaced or positioned in a way that physically obstructs the co-activator binding site.

-

Modulation of Co-regulator Interactions: The conformational state of the LBD directly dictates its interaction with co-regulator proteins.

-

Inhibition of Co-activator Recruitment: The primary consequence of the antagonist-induced conformation is the failure to recruit co-activator proteins, such as members of the p160 steroid receptor co-activator (SRC) family. Without co-activators, the assembly of the transcriptional machinery at the target gene promoter is blocked.

-

Stabilization of Co-repressor Binding: In the absence of a ligand, or when bound to an antagonist, the RXR heterodimer is often associated with co-repressor complexes (containing proteins like SMRT or NCoR), which actively suppress gene transcription. Antagonists can work by preventing the agonist-induced dissociation of these co-repressors or, in the case of inverse agonists, by actively promoting or stabilizing the co-repressor-receptor interaction.

-

-

Transcriptional Repression: The net effect of blocking co-activator recruitment and/or promoting co-repressor association is the inhibition of target gene transcription.

This multi-step process is visualized in the signaling pathway diagrams below.

References

An In-depth Technical Guide to the Synthesis of RXR Antagonist 13e

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for a potent Retinoid X Receptor (RXR) antagonist, compound 13e , also known as 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid. The synthesis is based on the route reported by Nakayama et al. in ACS Medicinal Chemistry Letters, 2011.[1] This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of the synthesis and the relevant biological signaling pathway.

Introduction to RXR Antagonist 13e

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes.[1] As such, they are significant targets for drug discovery. Compound 13e is a potent RXR antagonist that is structurally related to the RXR agonist NEt-3IB.[1] Its synthesis provides a valuable methodology for creating both RXR agonists and antagonists from a common precursor.

Synthesis Pathway Overview

The synthesis of RXR antagonist 13e begins with the precursor, methyl 6-(N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino)nicotinate (11 ). The core of the synthesis involves a three-step process:

-

Iodination: Introduction of an iodine atom at the ortho position to the amino group on the phenyl ring of compound 11 to yield methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12 ).

-

Heck Coupling: A palladium-catalyzed cross-coupling reaction of the iodinated intermediate 12 with styrene to introduce the styryl group, forming the methyl ester of the final product.

-

Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the final RXR antagonist, 13e .

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and biological activity of RXR antagonist 13e and its intermediates.

Table 1: Synthesis Yields and Physical Data

| Compound Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 12 | Methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate | C₂₂H₂₉IN₂O₃ | 512.38 | 95 | Colorless oil |

| 13e (ester) | Methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate | C₃₀H₃₆N₂O₃ | 488.62 | 85 | Colorless oil |

| 13e | 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid | C₂₉H₃₄N₂O₃ | 474.60 | 98 | White solid |

Table 2: Biological Activity of RXR Antagonist 13e

| Compound | Target | Assay Type | pA₂ Value |

| 13e | RXRα | Transcriptional Activation | 8.23 |

Experimental Protocols

Synthesis of Methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12)

-

Reaction Setup: To a solution of methyl 6-(N-ethyl-N-(3-isobutoxy-4-isopropylphenyl)amino)nicotinate (11 ) (386 mg, 1.0 mmol) in methanol (10 mL) was added a solution of iodine monochloride (ICl) in dichloromethane (1.0 M, 1.1 mL, 1.1 mmol) at 0 °C.

-

Reaction Conditions: The reaction mixture was stirred at 0 °C for 30 minutes.

-

Work-up and Purification: The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford compound 12 as a colorless oil.

Synthesis of Methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate (13e methyl ester)

-

Reaction Setup: A mixture of methyl 6-(N-ethyl-N-(5-isobutoxy-4-isopropyl-2-iodophenyl)amino)nicotinate (12 ) (512 mg, 1.0 mmol), styrene (0.17 mL, 1.5 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and triethylamine (0.42 mL, 3.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) was prepared in a sealed tube.

-

Reaction Conditions: The mixture was heated at 100 °C for 12 hours.

-

Work-up and Purification: The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 15:1) to give the methyl ester of 13e as a colorless oil.

Synthesis of 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid (13e)

-

Reaction Setup: To a solution of methyl 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinate (489 mg, 1.0 mmol) in a mixture of methanol (5 mL) and tetrahydrofuran (THF) (5 mL) was added a 1 M aqueous solution of sodium hydroxide (5 mL).

-

Reaction Conditions: The reaction mixture was stirred at room temperature for 12 hours.

-

Work-up and Purification: The organic solvents were removed under reduced pressure. The aqueous residue was acidified with 1 M hydrochloric acid and the resulting precipitate was collected by filtration. The solid was washed with water and dried under vacuum to give compound 13e as a white solid.

Visualizations

Synthesis Pathway of RXR Antagonist 13e

Caption: Synthesis pathway of RXR antagonist 13e.

RXR Signaling Pathway and Antagonism

Caption: RXR signaling and the mechanism of antagonism.

References

An In-depth Technical Guide to the Retinoid X Receptor Modulator: LG100754

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of LG100754, a pivotal modulator of the Retinoid X Receptor (RXR). LG100754 is a unique synthetic retinoid characterized by its dual activity: it functions as an antagonist of RXR homodimers while simultaneously acting as an agonist for specific RXR heterodimers, most notably with the Peroxisome Proliferator-Activated Receptors (PPARs). This paradoxical activity, often termed the "phantom effect," has made LG100754 a valuable tool for dissecting the complex signaling pathways governed by RXR and a subject of interest for therapeutic development, particularly in the context of metabolic diseases. This document details the mechanism of action of LG100754, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Retinoid X Receptors (RXRs)

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a central role in regulating a wide array of physiological processes, including cell growth, differentiation, metabolism, and embryonic development.[1] RXRs can function as homodimers (RXR/RXR) or as heterodimeric partners with a variety of other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[2] The ability of RXR to form these diverse partnerships makes it a master regulator of numerous signaling pathways.

RXR heterodimers can be broadly classified into two categories: permissive and non-permissive. In permissive heterodimers (e.g., RXR/PPAR, RXR/LXR), the complex can be activated by an agonist for either RXR or its partner receptor.[1] In contrast, non-permissive heterodimers (e.g., RXR/RAR, RXR/VDR) are generally only responsive to the ligand of the partner receptor, with the RXR ligand having a minimal or synergistic role.[1]

Discovery and Development of LG100754

The unique pharmacological profile of LG100754, particularly its "phantom effect," was a significant finding. This compound was identified as an antagonist of RXR homodimers but was subsequently found to act as an agonist for specific RXR heterodimers, including RXR:PPARγ and RXR:PPARα.[3] This dual activity has made it an invaluable tool for studying the distinct roles of RXR homodimers and heterodimers.

Mechanism of Action

The dual functionality of LG100754 stems from its specific interactions within the ligand-binding pocket (LBP) of RXR and the allosteric effects it exerts on its dimeric partners.

As an RXR Homodimer Antagonist:

When LG100754 binds to the LBP of an RXR homodimer, it induces a conformational change that is distinct from that induced by an agonist. Crystallographic studies have revealed that the propoxy group of LG100754 sterically hinders the C-terminal activation helix (H12) from adopting the active conformation necessary for coactivator recruitment. This prevents the association of coactivator proteins and leads to the transcriptional repression of RXR homodimer target genes.

As an RXR Heterodimer Agonist (The "Phantom Effect"):

In the context of certain heterodimers, such as RXR:PPARγ, LG100754 binding to RXR leads to the activation of the heterodimeric complex. This phenomenon, initially termed the "phantom effect," was thought to be an allosteric activation of the partner receptor. However, further studies have suggested a more complex mechanism. While LG100754 acts as a full antagonist at the RXR subunit, it can also directly bind to the partner receptor (e.g., RAR), stabilizing an active conformation and promoting coactivator recruitment to that subunit. In the case of RXR:PPARγ, LG100754 binding to RXR facilitates the activation of PPARγ-dependent pathways, leading to downstream effects such as adipocyte differentiation.

The following diagram illustrates the differential action of LG100754 on RXR homodimers and permissive heterodimers.

Quantitative Data

The following table summarizes the key quantitative parameters reported for LG100754, highlighting its antagonistic and agonistic activities.

| Parameter | Value | Assay Type | Target | Comments | Reference |

| IC50 | 16 nM | Reporter Gene Assay | RXRα Homodimer | Antagonistic activity against RXR agonist (Compound 2) in CV-1 cells. | |

| EC50 | ~1 µM | Reporter Gene Assay | RXR:PPARγ Heterodimer | Agonistic activity in the presence of a PPARγ agonist (rosiglitazone). | |

| EC50 | Not explicitly stated | Reporter Gene Assay | RXR:PPARα Heterodimer | Demonstrates agonistic activity. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LG100754.

Luciferase Reporter Gene Assay for RXR Antagonism

This assay is used to quantify the ability of LG100754 to inhibit the transcriptional activity of RXR homodimers induced by an RXR agonist.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare a transfection mix containing:

-

An expression vector for human RXRα.

-

A luciferase reporter plasmid containing multiple copies of an RXR response element (RXRE) upstream of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

Incubate the cells with the transfection mix for 4-6 hours.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

-

Add a constant concentration of an RXR agonist (e.g., 100 nM 9-cis-retinoic acid).

-

Add varying concentrations of LG100754 to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the agonist-induced activity by LG100754 at each concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a coactivator peptide.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Express and purify the ligand-binding domain (LBD) of RXRα fused to a Glutathione S-transferase (GST) tag.

-

Obtain a terbium (Tb)-labeled anti-GST antibody (donor fluorophore).

-

Synthesize or obtain a fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator, such as SRC1 (acceptor fluorophore).

-

Prepare an assay buffer (e.g., TR-FRET Coregulator Buffer).

-

-

Assay Procedure (for agonist activity on heterodimers):

-

In a 384-well plate, add serial dilutions of LG100754.

-

Add a solution containing the GST-RXRα-LBD and the LBD of the partner receptor (e.g., PPARγ).

-

Add a pre-mixed solution of Tb-anti-GST antibody and fluorescein-labeled coactivator peptide.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

TR-FRET Measurement:

-

Measure the fluorescence using a plate reader capable of time-resolved fluorescence.

-

Excite the terbium donor at approximately 340 nm.

-

Measure the emission at 495 nm (terbium) and 520 nm (fluorescein) after a time delay (e.g., 100 µs).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).

-

Plot the emission ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.

-

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay is used to assess the ability of LG100754 to promote the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Workflow Diagram:

References

In-Depth Technical Guide: Binding Affinity of RXR Antagonist 1 to RXR Subtypes

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Analysis of the Binding Affinity of RXR Antagonist 1 (Compound 6a) to Retinoid X Receptor (RXR) Subtypes

This technical guide provides a comprehensive overview of the binding characteristics of the selective Retinoid X Receptor (RXR) modulator, "this compound," also identified as compound 6a. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to RXR and its Antagonists

Retinoid X Receptors (RXRs) are a group of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes, including cell differentiation, proliferation, and metabolism.[1] There are three distinct subtypes of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), each encoded by a separate gene.[1] These receptors can function as homodimers or as heterodimeric partners with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[1]

RXR antagonists are molecules that bind to RXRs and inhibit their function. By preventing the binding of natural or synthetic agonists, these antagonists induce a conformational change in the receptor that hinders the recruitment of co-activator proteins essential for gene transcription. This inhibitory action makes RXR antagonists valuable tools for both basic research and as potential therapeutic agents for various diseases, including type 2 diabetes.[2][3]

"this compound" (compound 6a) is a potent and selective modulator of RXR, demonstrating significant antagonistic activity. This guide will delve into the specifics of its binding affinity to the different RXR subtypes.

Quantitative Binding Affinity Data

The binding affinity of "this compound" (compound 6a) has been primarily characterized for the human Retinoid X Receptor alpha (hRXRα) ligand-binding domain (LBD). The available quantitative data is summarized in the table below.

| Parameter | Value | Receptor Subtype | Method | Reference |

| Ki (Inhibition Constant) | 0.384 ± 0.072 µM | hRXRα-LBD | Competitive Binding Assay | |

| Kd (Dissociation Constant) | 0.277 ± 0.038 µM | hRXRα-LBD | Fluorescence Quenching Assay | |

| pA2 | 8.06 | Not specified, likely RXRα | Schild Plot Analysis |

Note: At the time of this guide's compilation, specific binding affinity data (Ki, Kd, or IC50 values) for "this compound" (compound 6a) with RXRβ and RXRγ subtypes were not available in the reviewed literature. The high degree of conservation in the ligand-binding pocket across RXR subtypes suggests that the antagonist may exhibit similar affinities for RXRβ and RXRγ; however, this remains to be experimentally verified.

Experimental Protocols

The determination of the binding affinity of "this compound" for hRXRα-LBD involved two primary experimental methodologies as detailed in the work by Watanabe et al. (2022).

Fluorescence Quenching Assay (for Kd Determination)

This assay measures the direct binding of a ligand to a receptor by observing the quenching of intrinsic tryptophan fluorescence of the receptor upon ligand binding.

Workflow:

Fluorescence Quenching Assay Workflow

Detailed Steps:

-

Protein Preparation: The human RXRα ligand-binding domain (hRXRα-LBD) is expressed and purified.

-

Ligand Preparation: "this compound" is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: A fixed concentration of the purified hRXRα-LBD is incubated with the various concentrations of "this compound" in a suitable buffer.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the hRXRα-LBD is measured using a fluorometer. The excitation wavelength is typically set around 290 nm, and the emission is monitored at approximately 330 nm.

-

Data Analysis: The degree of fluorescence quenching is calculated as the difference in fluorescence intensity in the absence and presence of the antagonist. The Kd value is then determined by fitting the plot of fluorescence quenching versus antagonist concentration to a one-site binding equation.

Competitive Binding Assay (for Ki Determination)

This assay determines the affinity of a test compound by measuring its ability to compete with a known fluorescent ligand for binding to the receptor.

Workflow:

Competitive Binding Assay Workflow

Detailed Steps:

-

Reagent Preparation: Purified hRXRα-LBD, a fluorescent RXR antagonist with known binding characteristics (the "probe"), and serial dilutions of "this compound" are prepared.

-

Incubation: A fixed concentration of hRXRα-LBD and the fluorescent probe are incubated with the varying concentrations of "this compound".

-

Fluorescence Measurement: The fluorescence intensity of the probe is measured. As "this compound" displaces the fluorescent probe from the hRXRα-LBD, the fluorescence intensity will change.

-

Data Analysis: The concentration of "this compound" that inhibits 50% of the fluorescent probe binding (IC50) is determined from a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.

Signaling Pathways

RXR antagonists exert their effects by modulating the transcriptional activity of RXR-containing dimers. The binding of an antagonist to the ligand-binding pocket of RXR prevents the conformational changes necessary for the recruitment of co-activator proteins, thereby inhibiting the transcription of target genes.

RXR Antagonist Signaling Pathway

Mechanism of Action:

-

Binding: "this compound" binds to the ligand-binding pocket (LBP) of the RXR within a homodimer or a heterodimer complex.

-

Conformational Change: This binding event induces or stabilizes a receptor conformation that is unfavorable for the release of co-repressor complexes and the recruitment of co-activator complexes.

-

Transcriptional Repression: With the co-repressor complex remaining bound, the transcriptional machinery is not activated, leading to the inhibition of target gene expression.

Conclusion

"this compound" (compound 6a) is a well-characterized antagonist of the human RXRα subtype, with a binding affinity in the sub-micromolar range. The experimental protocols for determining its binding constants are robust and rely on established biophysical techniques. While specific binding data for RXRβ and RXRγ are currently lacking, the high conservation of the ligand-binding domain suggests a similar mode of action across all subtypes. Further research is warranted to confirm the binding affinities for the β and γ subtypes to provide a complete profile of this potent RXR modulator. This information is critical for its continued development as a research tool and potential therapeutic agent.

References

Unveiling the Structural Basis of RXR Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid X Receptor (RXR) is a central player in nuclear receptor signaling, forming heterodimers with numerous other nuclear receptors to regulate a wide array of physiological processes. As such, RXR represents a critical target for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions. While the quest for selective RXR modulators is intense, a detailed understanding of the structural basis of RXR antagonism is paramount for rational drug design. This technical guide provides a comprehensive overview of the interaction between RXR antagonists and the RXR ligand-binding domain (LBD). Although a specific crystal structure for a compound designated "RXR antagonist 1" is not publicly available, this guide consolidates the known quantitative binding data for a potent modulator, "this compound (compound 6a)," and leverages structural information from other RXR-antagonist complexes to elucidate the molecular mechanisms of antagonism. Detailed experimental protocols for the characterization of such interactions are also provided.

Quantitative Analysis of RXR Antagonist Binding

Precise and reproducible quantitative data is the cornerstone of drug discovery. The following tables summarize the binding affinities and functional potencies of "this compound (compound 6a)" and another well-characterized RXR antagonist, HX531, for the human RXRα LBD.

Table 1: Binding Affinity and Potency of this compound (compound 6a) for hRXRα-LBD

| Parameter | Value | Description |

| pA2 | 8.06[1] | A measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[2][3][4][5] |

| Ki | 0.384 ± 0.072 µM | The inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. |

| Kd | 0.277 ± 0.038 µM | The dissociation constant, reflecting the equilibrium between the ligand-receptor complex and its dissociated components. |

| Ki/Kd Ratio | 1.39 | A ratio close to 1 suggests a simple, competitive binding mechanism. |

Table 2: Functional Potency of the RXR Antagonist HX531

| Parameter | Value | Description |

| IC50 | 18 nM | The half-maximal inhibitory concentration, representing the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist. |

The Structural Basis of RXR Antagonism: A Model-Based Approach

In the absence of a specific crystal structure for "this compound," we can infer the mechanism of action by examining the crystal structure of the RXRα LBD in complex with other ligands and through molecular modeling. The binding of an agonist to the ligand-binding pocket (LBP) of the RXR LBD induces a conformational change, most notably in the C-terminal helix 12 (H12), also known as the activation function 2 (AF-2) helix. This "active" conformation creates a binding surface for coactivator proteins, which are essential for initiating gene transcription.

RXR antagonists function by binding to the LBP and preventing this agonist-induced conformational change. They can achieve this in several ways:

-

Steric Hindrance: The antagonist may possess a bulky chemical moiety that physically prevents H12 from adopting the active conformation.

-

Disruption of Key Interactions: The antagonist may fail to establish or may actively disrupt the hydrogen bonds and hydrophobic interactions within the LBP that are necessary to stabilize the active conformation of H12.

-

Promotion of a Repressive Conformation: Some antagonists may induce an alternative conformation of H12 that favors the recruitment of corepressor proteins, leading to the active silencing of gene transcription.

Modeling studies of the antagonist HX531 docked into the RXRα LBP suggest that its binding necessitates a conformational adaptation of either the ligand or the protein, which is inconsistent with the adoption of the canonical agonist conformation of H12.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the interaction between an RXR antagonist and the RXR LBD.

Expression and Purification of the Human RXRα Ligand-Binding Domain (LBD)

This protocol is adapted from established methods for expressing and purifying nuclear receptor LBDs in Escherichia coli.

-

Cloning: The cDNA encoding the human RXRα LBD (amino acid residues ~223-462) is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) pLysS. A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 3-4 hours at 30°C or overnight at 18-20°C to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication or using a French press. The lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed extensively with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged RXRα LBD is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

His-Tag Cleavage (Optional): If required, the His-tag can be removed by incubation with a site-specific protease (e.g., thrombin or TEV protease) for which a recognition site is engineered between the tag and the LBD sequence. The cleaved tag and the protease are subsequently removed by a second passage over the Ni-NTA column.

-

Size-Exclusion Chromatography: As a final purification step, the eluted protein is subjected to size-exclusion chromatography (gel filtration) to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for long-term storage and subsequent experiments (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay like the Bradford assay.

Ligand Binding Assays

These assays are crucial for determining the binding affinity of an antagonist for the RXR LBD.

-

Principle: This assay measures the ability of a non-radiolabeled antagonist to compete with a radiolabeled agonist (e.g., [³H]9-cis-retinoic acid) for binding to the RXR LBD.

-

Procedure: A constant concentration of the purified RXRα LBD and the radiolabeled agonist are incubated with increasing concentrations of the unlabeled antagonist. The reaction is allowed to reach equilibrium.

-

Separation: The protein-bound radioligand is separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) assay, where the HAP resin binds the protein-ligand complex.

-

Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

-

Principle: SPR is a label-free technique that measures the binding of an analyte (the antagonist) to a ligand (the RXR LBD) immobilized on a sensor chip in real-time.

-

Procedure: The purified RXRα LBD is immobilized on a sensor chip. A solution containing the antagonist is then flowed over the chip surface.

-

Detection: The binding of the antagonist to the immobilized RXR LBD causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of the RXRα LBD in complex with an antagonist.

-

Complex Formation: The purified RXRα LBD is incubated with a molar excess of the antagonist to ensure saturation of the ligand-binding pocket.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Small droplets of the protein-ligand complex are mixed with the crystallization solution and allowed to equilibrate against a larger reservoir of the same solution.

-

Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain large, well-diffracting single crystals.

-

X-ray Diffraction Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is typically solved by molecular replacement, using a previously determined structure of the RXR LBD as a search model. The initial model is then refined against the experimental data, and the antagonist molecule is built into the electron density map. The final structure is validated for its geometric quality and agreement with the diffraction data.

Visualizing RXR Antagonism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

References

The Biological Function of Retinoid X Receptor Antagonists: A Technical Guide

Introduction

Retinoid X receptors (RXRs) are a class of nuclear receptors that play a crucial role in regulating a wide array of physiological processes, including cell differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function as transcription factors, modulating the expression of target genes. They can form homodimers with themselves or, more commonly, heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Vitamin D Receptors (VDRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] This ability to partner with numerous other receptors places RXR at a central crossroads of metabolic and signaling pathways.[2]

RXR antagonists are compounds that bind to RXRs and inhibit their activity.[1] This antagonism can occur through several mechanisms, including preventing the binding of natural ligands, inducing conformational changes that hinder the recruitment of co-activator proteins, or promoting the binding of co-repressor proteins. By blocking RXR-mediated signaling, these antagonists provide powerful tools for dissecting the complex roles of RXR in health and disease and represent a promising avenue for therapeutic intervention in oncology, metabolic disorders, and inflammatory diseases.

Mechanism of Action

In the absence of a ligand, RXR heterodimers are typically bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene expression. Upon binding of an agonist to RXR's partner receptor (in non-permissive heterodimers) or to either receptor (in permissive heterodimers), a conformational change occurs. This change leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription.

RXR antagonists disrupt this process. By binding to the ligand-binding pocket (LBP) of RXR, they prevent the conformational changes necessary for coactivator recruitment. Some antagonists may even stabilize the receptor's interaction with corepressors, further inhibiting gene transcription. The ultimate effect is the blockade of downstream gene expression regulated by the RXR-containing dimer.

Figure 1: General mechanism of RXR antagonist action.

Biological Functions and Therapeutic Applications

The widespread roles of RXR heterodimers make RXR antagonists relevant to a variety of disease states.

Cancer

Altered RXR expression and function have been implicated in cancer development. RXR antagonists can interfere with malignant pathways, potentially slowing tumor progression. For instance, the synthetic agonist bexarotene is approved for treating cutaneous T-cell lymphoma (CTCL). Antagonists are being explored for their ability to inhibit cell proliferation, induce apoptosis, and block angiogenesis in various cancers. Some RXR antagonists have been shown to reduce drug resistance in melanoma and prevent the polarization of M2 macrophages, which can promote tumor growth.

Metabolic Diseases

RXRs are key regulators of lipid metabolism and glucose homeostasis, making them attractive targets for conditions like obesity and type 2 diabetes. Functional antagonism of the PPARγ/RXR heterodimer has been shown to be a potential approach to protect against obesity and related diseases. Studies have demonstrated that RXR antagonists can decrease triglyceride content in adipose tissue, skeletal muscle, and the liver, and improve insulin resistance in diet-induced obesity models.

Inflammation and Autoimmune Diseases

RXRs are involved in the regulation of immune responses, and their dysregulation can contribute to chronic inflammation and autoimmunity. By inhibiting RXR activity, antagonists may help restore balance to the immune system. This has potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. For example, RXR antagonists have been shown to block T helper 2 (Th2) differentiation, which is critical in the development of allergic lung inflammation.

Quantitative Data on RXR Antagonists

The following tables summarize key quantitative data for several well-characterized RXR antagonists.

Table 1: Binding Affinities and IC50 Values of Common RXR Antagonists

| Compound | Type | Target | Binding Affinity (Kd or Ki) | Antagonist Activity (IC50) | Reference |

| HX531 | Pan-RXR Antagonist | RXRα | - | 1.0 µM | |

| RXR | IC50 = 18 nM | - | |||

| LG100754 | RXR Homodimer Antagonist | RXRα | - | - | |

| UVI3003 | RXR Antagonist | RXR | - | - | |

| PA452 | RXR Antagonist | RXR | - | - | |

| Danthron | Natural Product Antagonist | RXRα | Kd = 6.2 µM | IC50 = 0.11 µM | |

| RXR Antagonist 1 | RXR Modulator | hRXRα-LBD | Kd = 0.277 µM, Ki = 0.384 µM | pA2 = 8.06 |

Note: Data availability varies across different studies and experimental conditions. "-" indicates data not specified in the cited sources.

Key Experimental Protocols

Characterizing the function of RXR antagonists requires specific in vitro and in vivo assays. Below are detailed protocols for two fundamental techniques.

Luciferase Reporter Assay for RXR Activity

This assay is widely used to measure the ability of a compound to modulate the transcriptional activity of an RXR-driven reporter gene.

Objective: To quantify the antagonistic effect of a test compound on RXR-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for RXR (and its heterodimer partner) and a reporter vector containing a luciferase gene under the control of an HRE. In the presence of an RXR agonist, the receptor complex binds the HRE and drives luciferase expression. An antagonist will compete with the agonist or otherwise inhibit the receptor, leading to a decrease in luciferase activity, which is measured as a reduction in light output. A dual-luciferase system, with a second reporter (e.g., Renilla luciferase) under a constitutive promoter, is often used to normalize for transfection efficiency and cell viability.

Detailed Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a transfection mix containing:

-

An RXR expression plasmid.

-

An expression plasmid for the desired heterodimer partner (e.g., LXR, PPARγ).

-

A reporter plasmid with an appropriate HRE upstream of a firefly luciferase gene (e.g., pGL4).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol and add the mix to the cells.

-

-

Compound Treatment: After 18-24 hours of incubation, replace the medium with fresh medium containing:

-

A constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid, bexarotene).

-

Varying concentrations of the test antagonist compound.

-

Include appropriate controls: vehicle only (basal), agonist only (max activation), and antagonist only.

-

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the antagonist concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Workflow for a dual-luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to investigate protein-protein interactions in their native cellular context. This protocol can determine if an RXR antagonist disrupts the interaction between RXR and its heterodimer partner or its association with coactivator or corepressor proteins.

Objective: To assess the effect of an RXR antagonist on the formation of RXR-containing protein complexes.

Principle: A specific antibody against a "bait" protein (e.g., RXR) is used to pull down the entire protein complex from a cell lysate. The precipitated proteins are then separated by SDS-PAGE and identified by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., a coactivator like SRC-1). A change in the amount of prey protein pulled down in the presence of an antagonist indicates a modulatory effect on the protein-protein interaction.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells to high confluency.

-

Treat the cells with the RXR antagonist, an agonist, or vehicle control for a specified period.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., RIPA or NP-40 based buffer) containing protease and phosphatase inhibitors. Perform all steps at 4°C to preserve protein complexes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with Protein A/G-agarose or magnetic beads for 1 hour to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein (e.g., anti-RXR antibody) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the prey protein (e.g., anti-SRC-1).

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

-

Analyze the band intensity to determine the relative amount of prey protein that co-precipitated with the bait.

-

Signaling Pathway Visualization

RXR antagonists can modulate numerous signaling pathways by disrupting the function of specific heterodimers. The PPARγ/RXR pathway is a key regulator of adipogenesis and glucose metabolism and is a prime target for antagonists in the context of metabolic disease.

Figure 3: Disruption of the PPARγ/RXR signaling pathway by an RXR antagonist.

Conclusion

Retinoid X receptor antagonists are invaluable molecular probes and potential therapeutic agents that target a central hub of nuclear receptor signaling. Their ability to selectively inhibit the function of RXR homodimers and specific heterodimers allows for the fine-tuning of complex biological processes involved in cancer, metabolic homeostasis, and inflammation. Further development of potent and selective RXR antagonists, guided by the robust experimental methodologies outlined in this guide, holds significant promise for novel therapeutic strategies against a range of human diseases.

References

The Retinoid X Receptor Antagonist "RXR antagonist 1": A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of "RXR antagonist 1" (also referred to as compound 6a), a potent and selective modulator of the Retinoid X Receptor (RXR). RXRs are critical nuclear receptors that form heterodimers with a variety of other nuclear receptors, thereby regulating gene transcription involved in crucial physiological processes, including metabolism and cell differentiation. Dysregulation of RXR signaling has been implicated in various diseases, including type 2 diabetes. This document summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the complex signaling pathways involving RXR. Due to the limited public availability of comprehensive pharmacokinetic data for "this compound," this guide incorporates representative data and protocols from other well-characterized RXR antagonists to provide a thorough understanding of this class of compounds.

Introduction to Retinoid X Receptors (RXRs)

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). A unique feature of RXRs is their ability to form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These dimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

RXR heterodimers can be classified as "permissive" or "non-permissive." In permissive heterodimers (e.g., with PPARs and LXRs), the complex can be activated by an RXR-specific ligand (rexinoid), a partner-specific ligand, or both. In non-permissive heterodimers (e.g., with RARs), the complex is only activated by the partner receptor's ligand. RXR antagonists are molecules that bind to the ligand-binding pocket of RXR and prevent its activation, thereby inhibiting the transcription of target genes. This inhibitory action makes them valuable tools for studying RXR biology and potential therapeutic agents for diseases driven by aberrant RXR signaling, such as type 2 diabetes.

Pharmacodynamics of this compound (compound 6a)

"this compound" is a potent modulator of RXR with demonstrated antagonistic activity. The available pharmacodynamic data for this compound are summarized in the table below.

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Reference |

| pA2 | 8.06 | Not Specified | [1] |

| Ki | 0.384 ± 0.072 µM | Human RXRα Ligand-Binding Domain (LBD) | [1] |

| Kd | 0.277 ± 0.038 µM | Human RXRα Ligand-Binding Domain (LBD) | [1] |

Table 1: Summary of in vitro pharmacodynamic parameters for this compound.

These data indicate that "this compound" is a potent, competitive antagonist of the human RXRα receptor.

Mechanism of Action

"this compound" exerts its effect by competitively binding to the ligand-binding pocket (LBP) of the RXRα protein. This binding prevents the conformational changes necessary for the recruitment of coactivator proteins and subsequent activation of gene transcription. By blocking the activation of RXR, "this compound" can inhibit the signaling of both RXR homodimers and permissive heterodimers. This mechanism of action is central to its potential therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes, where modulation of RXR-containing heterodimers (e.g., PPAR/RXR) is a key therapeutic strategy.

Signaling Pathways

RXR plays a central role in a complex network of signaling pathways through its ability to form heterodimers. The following diagrams illustrate the key signaling pathways involving RXR and its heterodimerization partners.

Figure 1: Overview of RXR Heterodimer Signaling Pathway and Point of Intervention for this compound.

References

Molecular Modeling of RXR Antagonist 1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a pivotal role in various physiological processes, making it an attractive target for therapeutic intervention. "RXR antagonist 1," a potent modulator of RXR, has demonstrated significant antagonistic activity. Understanding the molecular interactions between this antagonist and the RXR ligand-binding domain (LBD) is crucial for the rational design of next-generation therapeutics. This technical guide provides an in-depth overview of the molecular modeling of the "this compound" interaction, complete with detailed experimental and computational protocols, quantitative data, and visual representations of key processes.

Introduction to Retinoid X Receptor (RXR) and its Antagonism

The Retinoid X Receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This dimerization versatility allows RXR to regulate a wide array of genes involved in cellular differentiation, proliferation, and metabolism.

RXR antagonists are molecules that bind to the RXR LBD but fail to induce the conformational changes necessary for coactivator recruitment and subsequent gene transcription. Instead, they often stabilize a conformation that promotes the binding of corepressors, leading to the silencing of target genes. This mechanism of action makes RXR antagonists promising candidates for the treatment of various diseases, including metabolic disorders and cancer.

The RXR Signaling Pathway

The canonical RXR signaling pathway involves the binding of an agonist to the LBD, which induces a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription. Antagonists disrupt this process.

Quantitative Data for "this compound"

"this compound" (also referred to as compound 6a) is a potent and competitive antagonist of the human Retinoid X Receptor alpha (hRXRα). Its binding affinity and antagonistic activity have been quantified through various biochemical and cellular assays.

| Parameter | Value | Description | Reference |

| pA2 | 8.06 | A measure of the antagonist's potency. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. | |

| Ki | 0.384 ± 0.072 µM | The inhibition constant, representing the concentration of the antagonist that will bind to half of the receptor sites at equilibrium in the absence of the agonist. | |

| Kd | 0.277 ± 0.038 µM | The equilibrium dissociation constant, indicating the affinity of the antagonist for the receptor. A lower Kd value signifies a higher binding affinity. |

Experimental Protocols

The characterization of "this compound" involves a series of in vitro experiments to determine its binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and Kd) of "this compound" to the RXR LBD.

Methodology:

-

Receptor Preparation: The ligand-binding domain of human RXRα is expressed in and purified from E. coli.

-

Radioligand: A tritiated RXR agonist, such as [³H]-9-cis-retinoic acid, is used as the radioligand.

-

Competition Binding: A constant concentration of the radioligand is incubated with the purified RXRα LBD in the presence of increasing concentrations of unlabeled "this compound".

-

Separation: The bound and free radioligand are separated using a filter-binding apparatus.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

This assay measures the functional antagonistic activity (pA2) of "this compound".

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured.

-

Transfection: The cells are co-transfected with three plasmids:

-

An expression vector for the full-length human RXRα.

-

A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Treatment: The transfected cells are treated with a constant concentration of an RXR agonist (e.g., 9-cis-retinoic acid) and varying concentrations of "this compound".

-

Luciferase Assay: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted to generate a dose-response curve, from which the pA2 value is calculated.

Molecular Modeling of the "this compound" Interaction

Molecular modeling techniques are invaluable for elucidating the three-dimensional interactions between "this compound" and the RXRα LBD at an atomic level.

Homology Modeling

As a crystal structure of RXRα in complex with "this compound" is not publicly available, a homology model can be built using the crystal structure of the RXRα LBD bound to a similar antagonist, such as LG100754 (PDB ID: 3A9E), as a template.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.

Methodology:

-

Receptor Preparation: The prepared RXRα LBD structure is processed by adding hydrogen atoms, assigning partial charges, and defining the binding site based on the location of the co-crystallized ligand in the template structure.

-

Ligand Preparation: A 3D structure of "this compound" is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the antagonist within the receptor's binding pocket.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to identify plausible binding modes and key interactions with the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, allowing for the assessment of its stability and the refinement of the binding pose.

Methodology:

-

System Setup: The docked complex of RXRα and "this compound" is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.

-

Production Run: A long-timescale MD simulation is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions.

Predicted Binding Mode and Key Interactions

Based on docking studies of structurally related diazepinylbenzoic acid antagonists, "this compound" is predicted to bind within the hydrophobic ligand-binding pocket of the RXRα LBD. Key interactions are likely to include:

-

Hydrophobic Interactions: The diazepine and benzoic acid rings of the antagonist are expected to form extensive hydrophobic interactions with nonpolar residues lining the pocket, such as Leucine, Isoleucine, and Phenylalanine.

-

Hydrogen Bonding: The carboxylic acid moiety of the benzoic acid group is predicted to form a crucial hydrogen bond with a key residue at the base of the pocket, such as an Arginine or a Serine, anchoring the ligand in place.

-

Steric Clash with Helix 12: The bulky substituent on the diazepine ring is hypothesized to extend towards the C-terminal helix 12 (H12). This steric clash prevents H12 from adopting the "active" conformation required for coactivator binding, thereby forcing it into an "antagonist" conformation.

Conclusion

The molecular modeling of the "this compound" interaction with the RXRα LBD provides a powerful framework for understanding its mechanism of action at a molecular level. By combining experimental data with computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the key interactions that govern antagonist binding and activity. This knowledge is instrumental in the structure-based design of novel RXR modulators with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of human diseases.

An In-depth Technical Guide to RXR Antagonist 1 and its Role in Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in regulating various physiological processes, including metabolism, cell differentiation, and inflammation. RXRs function by forming heterodimers with other nuclear receptors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The RXR/PPARγ heterodimer is a key regulator of glucose homeostasis and adipogenesis, making it a significant therapeutic target for type 2 diabetes (T2D). While RXR agonists have been explored for their insulin-sensitizing effects, their clinical utility has been hampered by side effects. This has shifted focus towards the therapeutic potential of RXR antagonists. This technical guide provides a comprehensive overview of "RXR antagonist 1," a potent RXR modulator, and the broader role of RXR antagonism in T2D research, with a focus on experimental protocols and data presentation for the scientific community.

Core Compound: this compound (Compound 6a)

"this compound" (also referred to as compound 6a) is a potent and selective modulator of the Retinoid X Receptor. Its primary mechanism of action involves competitive binding to the ligand-binding pocket of RXR, thereby inhibiting the downstream signaling cascades initiated by RXR activation.

Quantitative Data for this compound

| Parameter | Value | Reference |

| RXR-antagonistic activity (pA2) | 8.06 | [1] |

| Binding Affinity (Ki) for hRXRα-LBD | 0.384 ± 0.072 µM | [1] |

| Dissociation Constant (Kd) for hRXRα-LBD | 0.277 ± 0.038 µM | [1] |

| Ki/Kd Ratio | 1.39 | [1] |

| Effective Concentration for Antagonistic Activity | 1 µM | [1] |

The Role of RXR Antagonism in Type 2 Diabetes

RXR antagonists exert their anti-diabetic effects primarily through the modulation of the PPARγ/RXR heterodimer. In the context of T2D, which is often associated with obesity and insulin resistance, this heterodimer plays a crucial role in adipocyte differentiation and lipid metabolism.

Signaling Pathway of RXR/PPARγ in Type 2 Diabetes

The antagonism of RXR within the RXR/PPARγ heterodimer leads to the inhibition of transcriptional activation of target genes involved in adipogenesis and fatty acid storage. This can lead to a reduction in triglyceride accumulation in tissues like white adipose tissue (WAT), skeletal muscle, and the liver, thereby improving insulin sensitivity.

References

Understanding the pA2 Value of RXR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological parameter, pA2, for the retinoid X receptor (RXR) antagonist, designated as "RXR antagonist 1" (also known as compound 6a). This document outlines the quantitative data, experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.

Quantitative Data Summary

The antagonistic potency of "this compound" has been quantified and is summarized in the table below. This allows for a clear comparison of its key pharmacological values.

| Parameter | Value | Description | Reference |

| pA2 | 8.06 | The negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency. | [1] |

| Ki | 0.384 ± 0.072 µM | The inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. It is a measure of binding affinity. | [1] |

| Kd | 0.277 ± 0.038 µM | The equilibrium dissociation constant, representing the concentration of the antagonist at which half of the receptors are occupied at equilibrium. It is a measure of binding affinity. | [1] |

Experimental Protocols

The determination of the pA2 value for "this compound" is typically achieved through a cellular-based reporter gene assay. The following is a detailed methodology representative of such an experiment.

Principle

The pA2 value is a measure of the potency of a competitive antagonist. It is determined by quantifying the extent to which the antagonist shifts the dose-response curve of an RXR agonist. This is commonly performed using a reporter gene assay where the activation of RXR by an agonist leads to the expression of a reporter gene (e.g., luciferase). The antagonist's ability to inhibit this agonist-induced reporter gene expression is measured at various concentrations.

Materials

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express high levels of RXR.

-

Expression Plasmids:

-

An expression vector for the human retinoid X receptor alpha (hRXRα).

-

A reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

RXR Agonist: A known potent RXR agonist (e.g., 9-cis-retinoic acid).

-

This compound (Compound 6a): The test compound.

-

Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and transfection reagent (e.g., Lipofectamine).

-

Luciferase Assay System: Reagents for the detection of luciferase and control reporter activity.

Methods

-

Cell Culture and Transfection:

-

Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 96-well plates.

-

After 24 hours, cells are co-transfected with the hRXRα expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

Following a 24-hour transfection period, the medium is replaced with a medium containing a fixed, sub-maximal concentration (e.g., EC80) of the RXR agonist.

-

"this compound" is then added to the wells in a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

-

Reporter Gene Assay:

-

After a 24-hour incubation with the compounds, the cells are lysed.

-

The luciferase and control reporter activities are measured using a luminometer.

-

-

Data Analysis and pA2 Calculation:

-

The luciferase activity is normalized to the control reporter activity to account for variations in transfection efficiency and cell number.

-

Dose-response curves for the antagonist are generated by plotting the normalized luciferase activity against the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined from the dose-response curve.

-

To determine the pA2 value, dose-response curves for the agonist are generated in the absence and presence of at least two different fixed concentrations of "this compound".

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is the x-intercept of the Schild regression line.

-

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using the DOT language.

Caption: RXR Signaling Pathway and Mechanism of Antagonism.

Caption: Experimental Workflow for pA2 Value Determination.

References

RXR Antagonist 1: A Chemical Probe for Deciphering Nuclear Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) holds a unique and central position in the nuclear receptor superfamily. It functions as an obligate heterodimer partner for numerous other nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs). This places RXR at the crossroads of multiple signaling pathways that govern a wide array of physiological processes, from metabolism and development to inflammation and cell differentiation. The ability to modulate RXR activity with specific chemical tools is therefore of paramount importance for both basic research and therapeutic development.

This technical guide focuses on RXR antagonist 1 , a potent and selective modulator of RXR activity. We will delve into its mechanism of action, provide a comprehensive overview of its biochemical and cellular characteristics, and present detailed experimental protocols for its application in nuclear receptor research. This guide is intended to serve as a valuable resource for researchers seeking to utilize this compound as a chemical tool to dissect the intricate signaling networks orchestrated by RXR and its diverse partners.

Mechanism of Action

This compound, also referred to as compound 6a in some literature, functions as a competitive antagonist of the Retinoid X Receptor.[1] It exerts its inhibitory effect by binding to the ligand-binding pocket (LBP) of RXR, thereby preventing the recruitment of coactivator proteins that are essential for transcriptional activation. This blockade of coactivator interaction effectively silences the transcriptional activity of RXR-containing homo- and heterodimers.

The antagonism of RXR by this compound can have varied effects depending on the dimerization partner. In the context of permissive heterodimers , such as PPAR/RXR and LXR/RXR, where activation can be achieved by an agonist for either partner, an RXR antagonist can attenuate or block the signaling output. For non-permissive heterodimers , like RAR/RXR, which are primarily activated by the partner receptor's ligand, an RXR antagonist can inhibit the synergistic activation mediated by an RXR agonist.[2]

Data Presentation: Quantitative Analysis of this compound and Comparators

The following table summarizes the key quantitative data for this compound and other commonly used RXR antagonists, providing a comparative overview of their potency and binding affinities.

| Compound | Target | Assay Type | Value | Unit | Reference |

| This compound (6a) | hRXRα-LBD | Competitive Binding | Ki = 0.384 ± 0.072 | µM | [1] |

| hRXRα-LBD | Dissociation Constant | Kd = 0.277 ± 0.038 | µM | [1] | |

| RXR | Functional Antagonism | pA2 = 8.06 | [1] | ||

| HX531 | RXRα | Reporter Assay | IC50 = 1.0 | µM | |

| LG100754 | RXRα | Reporter Assay | IC50 = 16 | nM | |

| UVI3003 | hRXR | Functional Antagonism | IC50 = 0.24 | µM | |

| PA452 | RXR | Functional Antagonism | - | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

Reporter Gene Assay

This assay is fundamental for quantifying the agonistic or antagonistic activity of a compound on a specific nuclear receptor.

Materials:

-

HEK293T cells

-

Expression plasmid for the nuclear receptor of interest (e.g., full-length RXRα or a Gal4-RXR-LBD fusion)

-

Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., RXRE-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

This compound

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound, with or without a fixed concentration of an RXR agonist. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the IC50 or pA2 value for the antagonist.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of a compound to a target protein in a homogenous format.

Materials:

-

Purified recombinant RXR Ligand Binding Domain (LBD)

-

A fluorescently labeled RXR ligand (tracer)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

A plate reader capable of measuring fluorescence polarization

Protocol:

-

Assay Setup: In a 384-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with only the tracer and RXR-LBD (maximum polarization) and wells with only the tracer (minimum polarization) as controls.

-